molecular formula C12H16O2 B008697 Ethyl 3-(o-tolyl)propanoate CAS No. 104750-61-0

Ethyl 3-(o-tolyl)propanoate

Cat. No.: B008697
CAS No.: 104750-61-0
M. Wt: 192.25 g/mol
InChI Key: UPWUNVDPYBAGNH-UHFFFAOYSA-N
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Description

Ethyl 3-(o-tolyl)propanoate is an organic compound with the molecular formula C12H16O2 . It is a colorless to yellow liquid or semi-solid or solid or lump .


Synthesis Analysis

The synthesis of this compound involves several steps. The reaction conditions include heating in N,N-dimethyl acetamide and benzene at 60℃ for 1 hour . Other methods involve the use of zinc (II) chloride , tetrahydrofuran , hydrogen , hydrogen chloride and sodium , and N-Methyldicyclohexylamine in N,N-dimethyl acetamide and water at 90℃ for 6 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The structure is characterized by a carboxylic ester functional group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.25 g/mol . It is soluble with a solubility of 0.208 mg/ml or 0.00108 mol/l . It has a lipophilicity Log Po/w (iLOGP) of 2.57 .

Scientific Research Applications

  • Ethyl 3-(2,4-dioxocyclohexyl)propanoate serves as a novel precursor in the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-dione, which has potential applications in medicinal chemistry (Thakur, Sharma, & Das, 2015).

  • A derivative, ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate, has shown potential as an insect growth regulator, indicating its usefulness in pest control and agricultural research (Devi & Awasthi, 2022).

  • In the energy sector, the study of ethyl propanoate oxidation in jet-stirred reactors is crucial for validating chemical kinetic mechanisms, particularly for biodiesel production (Metcalfe et al., 2009).

  • Ethyl 3-(2'-tolyl)propanoic acid and its derivatives, achieved through regioselective ortho functionalization of substituted toluenes, are important in organic synthesis and pharmaceutical research (Cai et al., 2007).

  • In the food industry, certain esters like ethyl-3-hydroxybutanoate, related to ethyl propanoate, enhance specific aromas in red wines, highlighting their role in flavor and aroma research (Lytra et al., 2013).

  • A short synthesis method for ethyl 3-(3-aminophenyl)propanoate, used in pharmaceuticals, has been developed, indicating advancements in efficient drug synthesis (Nagel, Radau, & Link, 2011).

  • Ethyl propanoate's role in combustion and energy research is further evidenced by studies on its ignition properties and reactivity, particularly in comparison to other esters (Metcalfe et al., 2007).

  • Additionally, ethyl propanoate has applications in separation technologies, as demonstrated by research on its extraction from heptane solutions using pyridinium-derived ionic liquids (Herrera et al., 2019).

Safety and Hazards

Ethyl 3-(o-tolyl)propanoate is classified as a warning substance . The hazard statements include H315-H319 . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Properties

IUPAC Name

ethyl 3-(2-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-14-12(13)9-8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWUNVDPYBAGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542744
Record name Ethyl 3-(2-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104750-61-0
Record name Ethyl 2-methylbenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104750-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(2-methylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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